![molecular formula C24H33N7O2 B2988378 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920376-48-3](/img/structure/B2988378.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, a class of compounds known for their broad antitumor activity . It features a piperazine ring attached to a propylpentanone group, and a triazolopyrimidine ring substituted with an ethoxyphenyl group .
Synthesis Analysis
While specific synthesis details for this compound are not available, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized via Suzuki coupling . The process involves the reaction of boronic acid derivatives with halogenated compounds in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a piperazine ring, and a propylpentanone group. The geometry optimization of similar compounds has been carried out using computational methods .Chemical Reactions Analysis
Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives, revealing key descriptors that can help in the design of efficient and novel drugs .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good to moderate activities against tested microorganisms, highlighting potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, have been synthesized. Among them, certain compounds demonstrated promising antihypertensive activity, suggesting their potential in the treatment of hypertension (S. M. Bayomi et al., 1999).
Anti-Bone Cancer Activity
Heterocyclic compounds have been designed and synthesized, showing significant in vitro anticancer activities against human bone cancer cell lines. This research emphasizes the potential therapeutic applications of such compounds in bone cancer treatment (G. Lv et al., 2019).
Antimicrobial and Antifungal Agents
The synthesis of new heterocycles incorporating a thiophene moiety has been reported, with some compounds exhibiting higher activity than the standard drug Amphotericin B against specific fungal strains. This indicates the potential of these compounds as antimicrobial and antifungal agents (Y. Mabkhot et al., 2016).
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
A specific compound was developed for mapping cerebral adenosine A2A receptors with PET, showing favorable brain kinetics and suitable characteristics as a PET tracer. This application is crucial for the study of various neurological conditions (Xiaoyun Zhou et al., 2014).
Adenosine A2a Receptor Antagonists
Research into adenosine A2a receptor antagonists has led to the discovery of effective compounds with potential therapeutic applications in Parkinson's disease. These findings contribute to the development of new treatments for neurodegenerative diseases (C. Vu et al., 2004).
Wirkmechanismus
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme . This suggests that our compound may also target similar enzymes or receptors.
Mode of Action
It’s known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in the activity of the target, which can result in various biological effects.
Biochemical Pathways
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a compound
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N7O2/c1-4-7-18(8-5-2)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-9-11-20(12-10-19)33-6-3/h9-12,17-18H,4-8,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQOXZQMARVXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

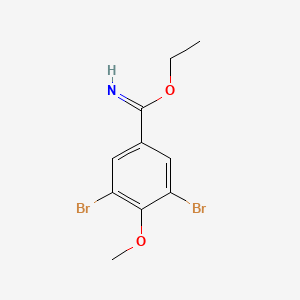
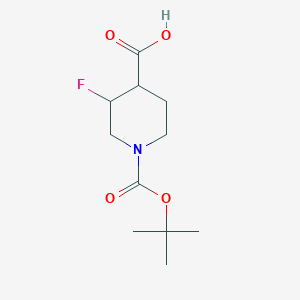
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
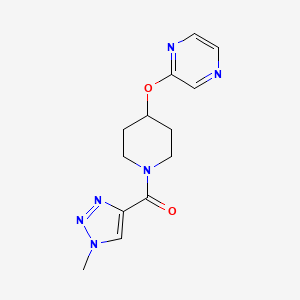
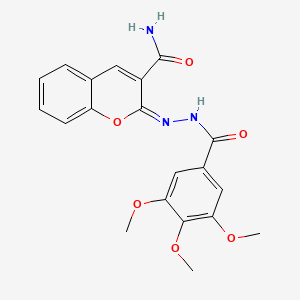
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

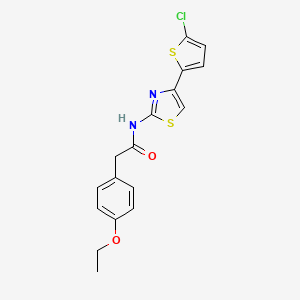
![2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2988308.png)
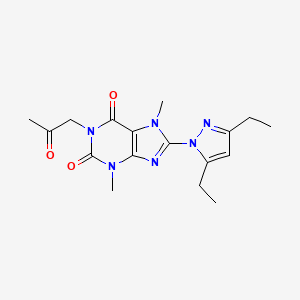
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)
